2,6-Difluorophenol

Beschreibung

Contextualizing 2,6-Difluorophenol within Contemporary Fluorine Chemistry Research

The field of fluorine chemistry has become a cornerstone of modern chemical research, with fluorinated compounds playing a pivotal role in pharmaceuticals, materials science, and agrochemicals. tandfonline.com The unique properties imparted by the fluorine atom—such as high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—are leveraged to enhance the metabolic stability, binding affinity, and lipophilicity of molecules. tandfonline.com Within this context, this compound (2,6-DFP) emerges as a significant and versatile fluorinated aromatic compound. chemimpex.com

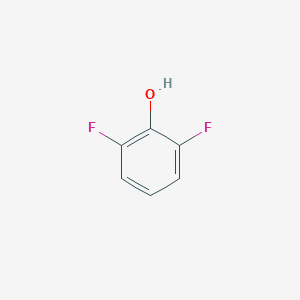

Identified by its CAS number 28177-48-2, this compound is characterized by a phenolic ring with two fluorine atoms at the ortho positions relative to the hydroxyl group. innospk.com This specific substitution pattern significantly influences the molecule's reactivity and acidity. The electron-withdrawing nature of the two fluorine atoms makes the phenolic proton more acidic, lowering its pKa to 7.12 compared to phenol's 9.81. tandfonline.com This enhanced acidity and unique electronic environment make 2,6-DFP a valuable intermediate and building block in organic synthesis. chemimpex.com Its structure facilitates a range of chemical transformations, positioning it as a key component in the development of complex molecules and advanced materials. cognitivemarketresearch.com Academic and industrial research institutions are increasingly investigating fluorinated phenols like 2,6-DFP for novel reactions and materials, underscoring its growing importance in contemporary chemical research. cognitivemarketresearch.com

Historical Development of Research on this compound

The study of this compound is rooted in the broader history of organofluorine chemistry, which began in the 19th century. Foundational work, such as the first nucleophilic replacement of a halogen by fluoride (B91410) in 1862 and the development of the Schiemann reaction in 1927 for aromatic fluorination, laid the groundwork for synthesizing compounds like 2,6-DFP.

While early research focused on general methods for creating aryl carbon-fluorine bonds, specific and efficient synthesis routes for this compound have been developed more recently. The most widely reported and industrially favored method involves the diazotization of 2,6-difluoroaniline (B139000), followed by hydrolysis to yield the phenol (B47542). A large-scale, green chemistry protocol using this approach involves reacting 2,6-difluoroaniline with a sodium nitrite (B80452) solution in the presence of sulfuric acid, followed by decomposition of the resulting diazonium salt with copper(II) sulfate (B86663) as a catalyst, achieving a high yield of 88.9%. chemicalbook.com Other laboratory-scale synthesis methods include nitration-reduction routes and the cleavage of 2,6-difluoroanisole. chemicalbook.com The evolution of these synthetic methods reflects a continuous drive towards efficiency, scalability, and sustainability in the production of this important fluorinated intermediate. cognitivemarketresearch.com

Significance of this compound in Specialized Chemical Fields

The distinct chemical properties of this compound have established it as a critical component in several specialized areas of chemical science. Its applications span from the creation of high-performance polymers to the synthesis of biologically active molecules.

Medicinal Chemistry and Pharmaceutical Development: this compound is a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). cognitivemarketresearch.com It serves as a precursor for isoxazolone-based inhibitors of tumor necrosis factor-alpha (TNF-α), a cytokine implicated in inflammatory diseases like autoimmune disorders. innospk.com The compound and its derivatives have also been investigated as potential treatments for central nervous system (CNS) conditions. cognitivemarketresearch.com Notably, the this compound moiety can act as a lipophilic bioisostere for a carboxylic acid. tandfonline.comacs.org This property was demonstrated in the synthesis of analogues of γ-aminobutyric acid (GABA), where the this compound group successfully mimicked the carboxylic acid functionality, leading to competitive inhibitors of the enzyme GABA aminotransferase. tandfonline.comacs.org This bioisosteric relationship offers a strategy for developing novel drugs with improved properties, such as the ability to cross the blood-brain barrier. tandfonline.com

Advanced Polymers and Materials Science: In materials science, 2,6-DFP is a key monomer for creating high-performance polymers. cognitivemarketresearch.com Through metal-catalyzed oxidative polymerization, it forms poly(2,6-difluoro-1,4-phenylene oxide). chemicalbook.comsigmaaldrich.com This polymer is crystalline and exhibits exceptional thermal stability, making it suitable for high-temperature applications. acs.org The resulting materials are highly valued in the electronics, automotive, and aerospace industries for their chemical resistance and durability. cognitivemarketresearch.com Furthermore, 2,6-DFP is used in synthesizing specialty coatings and adhesives, where its fluorinated structure contributes to enhanced performance and resistance to environmental factors. chemimpex.com It is also used to synthesize 2,6-difluorophenyl acrylate (B77674) (DFPA), a monomer used in free radical polymerization to create functional polymers. rsc.org

Agrochemicals and Chemical Synthesis: The compound is also utilized in the production of agrochemicals, contributing to solutions for pest control and crop protection. chemimpex.com In the broader field of organic synthesis, this compound is valued for its utility in creating complex molecules. It can undergo regioselective difunctionalization reactions, for example, reacting with aryl sulfoxides to yield multifunctionalized phenols through a sigmatropic dearomatization mechanism. This allows for the construction of intricate molecular architectures from a readily available starting material.

Research Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 28177-48-2 | chemimpex.cominnospk.comsigmaaldrich.comsigmaaldrich.comnih.govnist.govnist.gov |

| Molecular Formula | C₆H₄F₂O | chemimpex.cominnospk.comnih.govnist.govnist.gov |

| Molecular Weight | 130.09 g/mol | chemimpex.comsigmaaldrich.comsigmaaldrich.comnih.gov |

| Appearance | White to almost white powder or crystalline solid | chemimpex.cominnospk.comsigmaaldrich.com |

| Melting Point | 38-41 °C | innospk.comsigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 59-61 °C at 17 mmHg | innospk.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| pKa | 7.12 | tandfonline.com |

| Solubility | Slightly soluble in water; Soluble in ethanol | chemicalbook.comsigmaaldrich.comcymitquimica.com |

Spectroscopic and Structural Data of this compound

| Data Type | Key Findings | Source(s) |

| ¹H NMR | Spectrum available and used for characterization. | chemicalbook.com |

| ¹³C NMR | Spectrum available and used for characterization. | chemicalbook.com |

| ¹⁹F NMR | Used to confirm the presence and chemical environment of fluorine atoms. | frontiersin.org |

| IR Spectrum | Spectrum available from NIST database. | nist.gov |

| Mass Spectrometry | Electron ionization mass spectrum available from NIST. | nist.govnih.gov |

| X-ray Crystallography | C–F bond lengths: 1.3514(17) Å and 1.3634(16) Å. C–C–C angles: 116.65(12)° to 122.78(14)°. |

Selected Research Findings on this compound Reactions

| Reaction Type | Reagents/Catalyst | Product | Key Finding | Source(s) |

| Oxidative Polymerization | Fe-salen complex, Hydrogen peroxide | Poly(2,6-difluoro-1,4-phenylene oxide) | Produces a crystalline, high-performance polymer with excellent thermal stability. | chemicalbook.comsigmaaldrich.comacs.org |

| Regioselective Difunctionalization | Aryl sulfoxides, Nucleophiles | Multifunctionalized phenols | Occurs via sigmatropic dearomatization and Michael addition, creating complex molecules. | |

| Nitration | HNO₃ in acetic acid | 4-nitro-2,6-difluorophenol | Yields 56% of the nitrated product. | |

| Acetylation | Acetic anhydride | 2,6-difluorophenyl acetate | Produces the acetylated derivative with a 73% yield. | |

| Acrylate Synthesis | Acryloyl chloride, Triethylamine | 2,6-difluorophenyl acrylate | Forms a monomer for subsequent polymerization reactions. | rsc.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKOVFGIBXCEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182456 | |

| Record name | 2,6-Difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28177-48-2 | |

| Record name | 2,6-Difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28177-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028177482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2,6 Difluorophenol

Established Synthetic Pathways for 2,6-Difluorophenol

Traditional synthetic routes to this compound have been refined over the years to provide reliable access to this important intermediate. These methods often involve the transformation of readily available difluorinated precursors.

Synthesis from 2,6-Difluoroanisole and Sodium Iodide

One established method for the synthesis of this compound is through the demethylation of 2,6-difluoroanisole. The cleavage of the methyl ether bond can be effectively achieved using various reagents, with sodium iodide in the presence of a Lewis acid or in a suitable solvent system being a notable approach. The use of chlorotrimethylsilane in conjunction with sodium iodide provides a convenient in situ source of iodotrimethylsilane, which is a potent ether-cleaving agent. mdma.ch

The reaction proceeds via a nucleophilic attack of the iodide ion on the methyl group of the protonated or silylated ether, following an S(_N)2 mechanism. The electron-withdrawing nature of the fluorine atoms on the aromatic ring can influence the reactivity of the ether linkage.

Table 1: Reaction Parameters for Demethylation of Aryl Methyl Ethers

| Reagent System | Solvent | Temperature | Reaction Time | Yield |

| Sodium Iodide / Chlorotrimethylsilane | Acetonitrile | Reflux | 8-10 hours | High |

| Magnesium Iodide | Ionic Liquid ([BMIM]BF(_4)) | 50 °C | 4-7 hours | High |

Note: Data presented is generalized for aryl methyl ether demethylation and may vary for 2,6-difluoroanisole.

Synthesis from 2,6-Difluoroaniline (B139000) via Diazotization and Hydrolysis

A versatile and widely used method for the preparation of phenols from aromatic amines is through the diazotization reaction, followed by hydrolysis of the resulting diazonium salt. This pathway is applicable to the synthesis of this compound from 2,6-difluoroaniline. google.com The process involves two key steps:

Diazotization: 2,6-Difluoroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid such as hydrochloric or sulfuric acid, at low temperatures (0-5 °C). This converts the primary amino group into a diazonium salt, specifically 2,6-difluorobenzenediazonium salt. chemistrysteps.comlkouniv.ac.in

Hydrolysis: The aqueous solution of the diazonium salt is then heated. The diazonium group is an excellent leaving group (as dinitrogen gas), and its departure facilitates the nucleophilic attack of water on the aromatic ring, yielding this compound. chemistrysteps.comnptel.ac.in

Novel and Emerging Synthetic Approaches

In response to the growing demand for more sustainable and efficient chemical processes, novel synthetic strategies for this compound are being explored. These approaches aim to reduce environmental impact and improve scalability.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds. For the synthesis of this compound, this can involve several strategies:

Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, in reactions like demethylation or diazotization.

Catalytic Methods: Developing catalytic versions of classical reactions to reduce the amount of stoichiometric reagents and subsequent waste generation. For instance, the use of solid acid catalysts for reactions that traditionally require strong mineral acids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Renewable Feedstocks: While not yet prevalent for this specific compound, future research may focus on sourcing starting materials from renewable biomass. nbinno.com

A recent development in green fluorination chemistry involves the direct synthesis of fluoroarenes from fluorspar without the need for hazardous hydrogen fluoride (B91410), which could offer a more sustainable pathway for producing key fluorinating reagents. nbinno.com

Large-Scale Synthetic Procedures for this compound Production

The industrial production of this compound necessitates processes that are not only efficient and high-yielding but also safe and scalable. Modern manufacturing facilities are increasingly adopting continuous flow technologies to meet these demands. innospk.com Continuous flow chemistry offers several advantages over traditional batch processing, including:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic reactions or the handling of unstable intermediates like diazonium salts.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and purities.

Scalability: Production capacity can be readily increased by running the process for longer durations or by using multiple reactors in parallel.

Automation: Continuous processes are more amenable to automation, leading to greater consistency and reduced operational costs.

One of the leading producers of this compound in China utilizes advanced continuous flow technologies to optimize yield and minimize impurities, ensuring a product purity of ≥99.0%. innospk.com

Reaction Mechanisms of this compound

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.

The demethylation of 2,6-difluoroanisole with an iodide source, such as that generated from chlorotrimethylsilane and sodium iodide, proceeds through a classic S(_N)2 mechanism. The silicon in chlorotrimethylsilane acts as a Lewis acid, coordinating to the ether oxygen. This enhances the electrophilicity of the methyl carbon, facilitating a nucleophilic attack by the iodide ion. The reaction results in the formation of a silylated phenol (B47542), which is subsequently hydrolyzed to yield this compound. The iodide ion acts as a catalyst in this process. mdma.ch

The synthesis of this compound from 2,6-difluoroaniline involves two key mechanistic steps. The first is the formation of the diazonium salt. This begins with the generation of the nitrosonium ion (NO) from nitrous acid in an acidic medium. The nucleophilic nitrogen of the aniline attacks the electrophilic nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable 2,6-difluorobenzenediazonium ion. lkouniv.ac.in The subsequent hydrolysis of the diazonium salt is believed to proceed through an S(_N)1-like mechanism. The diazonium group leaves as nitrogen gas, forming a highly reactive aryl cation. This cation is then rapidly trapped by a water molecule, which, after deprotonation, yields the final this compound product. nptel.ac.in

Oxidative Polymerization Reactions

The oxidative polymerization of this compound represents a significant pathway to producing fluorine-containing polymers, specifically poly(2,6-difluoro-1,4-phenylene oxide). These materials are of interest due to the unique properties conferred by fluorine atoms, such as high thermal stability and chemical resistance.

The synthesis of crystalline poly(phenylene oxide) from this compound has been successfully achieved through oxidative polymerization using an Fe-N,N′-bis(salicylidene)ethylenediamine (Fe-salen) complex as a catalyst. acs.org In this process, commercially available Fe(II)-salen is used in conjunction with hydrogen peroxide, which acts as the oxidizing agent. acs.org It is believed that the Fe(II)-salen is first oxidized by hydrogen peroxide to form Fe(III)-salen, which serves as the true catalytic species for the polymerization reaction. acs.org

This catalytic system has proven effective in producing poly(2,6-difluoro-1,4-phenylene oxide) with a well-defined structure. acs.org The use of the Fe-salen complex is noteworthy as it enables the synthesis of a crystalline form of the polymer, a feat not previously achieved with other methods. acs.org The resulting polymer exhibits enhanced thermal stability compared to versions synthesized enzymatically. acs.org

Below is a table summarizing the results of the polymerization process under specific conditions.

| Entry | Catalyst | Oxidizing Agent | Solvent | Temp (°C) | Yield (%) | Molecular Weight (Mn) |

| 1 | Fe(II)-salen | Hydrogen Peroxide | 1,4-dioxane | 60 | 75 | 4,800 |

Data sourced from experimental findings on the oxidative polymerization of this compound. acs.org

The formation of poly(2,6-difluoro-1,4-phenylene oxide) via Fe-salen catalyzed oxidative polymerization proceeds through a multi-step mechanism. The reaction is initiated by the Fe(III)-salen complex, which facilitates the oxidation of the this compound monomer. This process generates phenoxy radicals.

The subsequent steps involve the coupling of these radicals. The propagation of the polymer chain occurs through repeated C-O coupling reactions, where a phenoxy radical attacks the para-position of another phenol molecule or the terminal phenol unit of a growing polymer chain. This oxidative coupling process continues, leading to the formation of the poly(2,6-difluoro-1,4-phenylene oxide) backbone. acs.org While this is the primary pathway, a minor side reaction involving the elimination of a fluorine atom can sometimes occur, leading to a more complex polymer structure. acs.org However, the Fe-salen catalytic system favors the formation of the desired well-defined, crystalline polymer. acs.org

Sigmatropic Rearrangements and Dearomatization Pathways

This compound can undergo unique chemical transformations involving sigmatropic rearrangements that lead to temporary dearomatization. These pathways open avenues for the regioselective functionalization of the phenol ring, which is otherwise challenging.

A key transformation of this compound is a regioselective difunctionalization that is triggered by a Pummerer-based acs.orgacs.org sigmatropic dearomatization. acs.orgnih.govacs.org This reaction sequence is initiated by reacting this compound with an aryl sulfoxide in the presence of an activator like trifluoroacetic anhydride (TFAA). acs.org The initial step is an interrupted Pummerer reaction that forms an S-O-tethered sulfonium salt. researchgate.net This intermediate then undergoes a C-C bond-forming acs.orgacs.org sigmatropic rearrangement, which results in the dearomatization of the phenol ring. researchgate.net

This cascade reaction ultimately generates a dearomatized intermediate that is primed for further reactions. acs.org This methodology represents a powerful, metal-free approach to C-F bond transformation and the synthesis of multi-substituted phenols. acs.orgresearchgate.net

The Pummerer-based acs.orgacs.org sigmatropic rearrangement of this compound leads directly to the formation of a highly reactive 2,4-cyclohexadienone intermediate. acs.orgnih.gov This dearomatized species is a key pivot point in the reaction pathway. The 2,4-cyclohexadienone skeleton is susceptible to nucleophilic attack, particularly Michael addition. acs.org

When a nucleophile is introduced into the reaction mixture, it adds to the 3-position of the cyclohexadienone intermediate. acs.org This addition is followed by a rearomatization step, which occurs through the liberation of hydrogen fluoride (HF), to yield a difunctionalized phenol product. acs.orgnih.gov The transient formation of the 2,4-cyclohexadienone is thus critical for enabling the introduction of a new functional group onto the aromatic ring in a regioselective manner. acs.org

| Reactant | Nucleophile | Product Yield (%) |

| This compound | Piperidine | 78 |

| This compound | Pyrrolidine | 75 |

| This compound | p-Toluenethiol | 70 |

Data represents yields for the difunctionalization of this compound via a 2,4-cyclohexadienone intermediate. acs.org

The success of the dearomatization strategies involving this compound is significantly influenced by the presence of the fluorine atoms. researchgate.net This phenomenon is known as fluorine-assisted temporary dearomatization. The unique properties of fluorine play a critical role in stabilizing the dearomatized intermediate. Specifically, the carbon-fluorine (C-F) bond at the sp3-hybridized carbon of the cyclohexadienone intermediate is considerably strong. researchgate.net

This strong C(sp3)-F bond effectively blocks or impedes an undesired, immediate rearomatization process. researchgate.net By preventing premature rearomatization, the fluorine atoms essentially "store" the dearomatized intermediate, providing a crucial time window for it to react with an external nucleophile. researchgate.net This temporary stabilization is a key principle that allows for the controlled, stepwise functionalization of the fluorinated phenol. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic rings, particularly those activated by electron-withdrawing groups. In the case of this compound, the presence of two electron-withdrawing fluorine atoms and the activating effect of the hydroxyl group (especially in its phenoxide form) suggests that it could be a suitable substrate for SNAr reactions.

The structure of this compound presents two equivalent sites for nucleophilic attack – the carbon atoms bearing the fluorine atoms. Under appropriate basic conditions, the hydroxyl group is deprotonated to form the 2,6-difluorophenoxide ion. This phenoxide is a powerful activating group for nucleophilic aromatic substitution at the ortho and para positions. In this molecule, the fluorine atoms are at the ortho positions relative to the hydroxyl group.

Therefore, it is anticipated that a sequential or double SNAr reaction could lead to the regioselective difunctionalization of the molecule at the 2- and 6-positions. The first substitution would likely proceed readily with a suitable nucleophile. The introduction of the first substituent might electronically or sterically influence the rate and feasibility of the second substitution. While the general principles of SNAr are well-established for various dihalogenated aromatic compounds, specific documented examples of regioselective difunctionalization of this compound via SNAr were not prominently found in the surveyed literature. However, the reactivity of other difluorinated aromatic compounds in sequential SNAr reactions suggests that such transformations are synthetically plausible.

Thiolates (RS⁻) are excellent nucleophiles in SNAr reactions due to their high polarizability and nucleophilicity. The reaction of an activated aryl halide with a thiol is a common method for the synthesis of aryl thioethers. Given the expected activation of the C-F bonds in this compound (as the phenoxide), it is predicted to react with thiol nucleophiles.

The general mechanism would involve the attack of the thiolate at one of the fluorine-bearing carbons to form a Meisenheimer complex, followed by the expulsion of a fluoride ion to yield a (fluoro)(thiophenyl)phenol. A second substitution with another equivalent of the thiol could potentially lead to a dithiophenylphenol derivative.

Although direct examples of SNAr reactions of this compound with thiol nucleophiles are not explicitly detailed in the readily available literature, the high reactivity of thiols in SNAr reactions with other electron-deficient heteroaromatic and polyfluoroaromatic systems is well-documented nih.govmdpi.comnih.gov. This suggests that this compound would be a viable substrate for such transformations, providing a route to various sulfur-containing phenol derivatives.

Derivatization Strategies and Functionalization

Derivatization is a chemical modification process used to convert a compound into a product of similar chemical structure, called a derivative. This is often done to enhance the properties of the compound for a specific application, such as improving its detectability in analytical methods or modifying its biological activity.

The analysis of this compound in various matrices can be enhanced through derivatization, particularly for chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Derivatization can improve the volatility, thermal stability, and detectability of the analyte.

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the polar hydroxyl group of this compound can cause issues such as peak tailing and poor chromatographic resolution. Derivatization converts the hydroxyl group into a less polar, more volatile moiety. Common derivatization strategies for phenols include:

Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (TMS) ether. TMS derivatives are generally more volatile and thermally stable.

Acylation: Reaction with an acylating agent, such as a fluorinated anhydride (e.g., trifluoroacetic anhydride, TFAA), to form an ester. Fluoroacyl derivatives are highly volatile and exhibit excellent sensitivity with an electron capture detector (ECD) innospk.com.

For High-Performance Liquid Chromatography (HPLC) , derivatization is often employed to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing its detection by UV-Visible or fluorescence detectors. This is particularly useful for trace analysis. A common approach for phenols is pre-column derivatization. For instance, reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) react with the phenolic hydroxyl group to produce a highly UV-active derivative, which can be readily detected at specific wavelengths sigmaaldrich.com.

Below is a table summarizing potential derivatization reagents for the analytical applications of this compound.

| Analytical Technique | Derivatization Method | Reagent Class | Example Reagent | Resulting Derivative | Benefit |

| GC-MS | Silylation | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl Ether | Increased volatility and thermal stability |

| GC-MS/ECD | Acylation | Fluorinated Anhydrides | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl Ester | Increased volatility and enhanced ECD response |

| HPLC-UV | UV-Labeling | Nitrobenzoxadiazoles | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | NBD-Ether | Strong UV absorption for sensitive detection |

| HPLC-Fluorescence | Fluorescent Labeling | Dansylating Agents | Dansyl Chloride | Dansyl Ether | Highly fluorescent for sensitive detection |

This compound serves as a crucial building block in the synthesis of various bioactive molecules, particularly in the pharmaceutical industry. The presence of the fluorine atoms can significantly influence the physicochemical and pharmacological properties of the final molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.

One notable application is in the development of inhibitors for tumor necrosis factor-alpha (TNF-α) . This compound is used as a precursor in the synthesis of isoxazolone-based inhibitors of TNF-α, a cytokine implicated in inflammatory diseases innospk.com. The fluorinated phenol moiety is a key component of these complex structures.

Another significant area of application is in the design of bioisosteres . The this compound group has been investigated as a lipophilic bioisostere of a carboxylic acid. For example, 3-(aminomethyl)-2,6-difluorophenol (B13155500) and 4-(aminomethyl)-2,6-difluorophenol (B12094816) have been synthesized from this compound as analogues of gamma-aminobutyric acid (GABA) sigmaaldrich.comnih.gov. These compounds were found to inhibit the enzyme GABA aminotransferase, demonstrating that the this compound moiety can effectively mimic a carboxylic acid group while increasing lipophilicity nih.gov.

Furthermore, derivatives of this compound are utilized in the synthesis of other potential therapeutic agents. For instance, it is a starting material in the multi-step synthesis of a potential PET agent for imaging B-Raf(V600E) in cancers, which is a benzamide derivative containing the 2,6-difluoro substitution pattern nih.gov.

The derivatization of this compound for these applications typically involves reactions at the hydroxyl group (e.g., etherification) or electrophilic substitution on the aromatic ring, followed by further transformations to construct the final complex bioactive molecule.

Synthetic Derivatization for Bioactive Molecules

Synthesis of Aminomethyl Derivatives

The introduction of aminomethyl groups onto a phenol ring is typically achieved through the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine. In the case of phenols, the reaction proceeds via electrophilic aromatic substitution, where the electron-rich aromatic ring attacks a pre-formed Eschenmoser's salt or a related iminium ion.

A notable application of this methodology is the synthesis of aminomethyl-2,6-difluorophenols, which have been investigated as potential lipophilic bioisosteres of carboxylic acids, such as in analogues of gamma-aminobutyric acid (GABA) . Research has detailed the multi-step synthesis of 4-(aminomethyl)-2,6-difluorophenol starting from this compound . While the direct Mannich reaction on this compound can be challenging due to the deactivating effect of the fluorine atoms, functionalization at the para position is a key strategy. The synthesis involves protecting the hydroxyl group, followed by functional group manipulation at the 4-position to introduce the aminomethyl moiety .

| Product | Starting Material | Key Steps | Reference |

| 4-(Aminomethyl)-2,6-difluorophenol | This compound | 1. Protection of hydroxyl group2. Formylation/Oxidation at C43. Conversion to nitrile4. Reduction to aminomethyl group5. Deprotection | |

| 3-(Aminomethyl)-2,6-difluorophenol | This compound | Multi-step synthesis involving functionalization at the C3 position. |

This table outlines the synthetic strategy for aminomethyl derivatives of this compound.

Synthesis of Schiff Bases

Schiff bases are compounds containing an azomethine or imine group (-C=N-) and are typically formed by the condensation of a primary amine with an aldehyde or ketone researchgate.net. The synthesis of a Schiff base derived from this compound first requires the introduction of a carbonyl group onto the phenol ring, a process known as formylation.

Step 1: Formylation of this compound

A standard method for the formylation of phenols is the Reimer-Tiemann reaction, which uses chloroform and a strong base to generate a dichlorocarbene intermediate wikipedia.orgnrochemistry.com. This electrophilic species is attacked by the electron-rich phenoxide ring, typically at the ortho position, to yield a hydroxybenzaldehyde after hydrolysis jk-sci.comunacademy.com. For this compound, the ortho positions are blocked, so formylation is expected to occur at the para position, yielding 3,5-difluoro-4-hydroxybenzaldehyde.

The general mechanism involves the deprotonation of both the phenol and chloroform by a hydroxide (B78521) base. The resulting chloroform carbanion eliminates a chloride ion to form dichlorocarbene, the reactive electrophile. The phenoxide then attacks the dichlorocarbene, and subsequent hydrolysis of the dichloromethyl group forms the aldehyde wikipedia.orglscollege.ac.in.

| Reaction | Reactants | Reagents | Key Intermediate | Product |

| Reimer-Tiemann Formylation | This compound | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Dichlorocarbene (:CCl₂) | 3,5-Difluoro-4-hydroxybenzaldehyde |

This table describes the plausible synthesis of an aldehyde intermediate from this compound.

Step 2: Condensation to Form Schiff Base

Once the 3,5-difluoro-4-hydroxybenzaldehyde intermediate is synthesized, it can be condensed with a primary amine to form the corresponding Schiff base. The reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent like ethanol, often with a catalytic amount of acid nih.govsemanticscholar.org. The imine (-C=N-) bond is formed through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

| Starting Aldehyde | Primary Amine | Reaction Conditions | Product Type |

| 3,5-Difluoro-4-hydroxybenzaldehyde | Aromatic or Aliphatic Amine (R-NH₂) | Ethanol, Reflux, Acid catalyst (optional) | (E)-4-((R-imino)methyl)-2,6-difluorophenol |

This table presents a general methodology for the synthesis of Schiff bases from the aldehyde derivative of this compound.

Formation of Phenoxy-Substituted Pyrimidines

Phenoxy-substituted pyrimidines can be synthesized by the nucleophilic aromatic substitution (SNAr) of a halogen atom on a pyrimidine ring with a phenoxide researchgate.net. This compound can serve as the nucleophile precursor for this transformation. The reaction involves the deprotonation of this compound with a suitable base to form the more nucleophilic 2,6-difluorophenoxide anion.

This anion then attacks an electron-deficient halopyrimidine, such as 2-chloropyrimidine or 4,6-dichloropyrimidine. The pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms. The reaction typically proceeds via a Meisenheimer complex intermediate, followed by the expulsion of the halide leaving group to yield the final ether product nih.gov. The choice of solvent and base is crucial for the reaction's success, with polar aprotic solvents like DMSO or DMF and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) being commonly employed. In di- or tri-substituted halopyrimidines, sequential substitutions can be achieved, allowing for the controlled synthesis of complex derivatives nih.gov. The regioselectivity of the substitution (e.g., at the C2 vs. C4 position) is influenced by the electronic properties of the pyrimidine ring, with the C4 position often being more susceptible to attack stackexchange.com.

| Substrate | Nucleophile Precursor | Base | Solvent | Product Type |

| 2-Chloropyrimidine | This compound | NaH, K₂CO₃, or Cs₂CO₃ | DMF, DMSO | 2-(2,6-Difluorophenoxy)pyrimidine |

| 4,6-Dichloropyrimidine | This compound | NaH, K₂CO₃, or Cs₂CO₃ | DMF, DMSO | 4-Chloro-6-(2,6-difluorophenoxy)pyrimidine |

This table illustrates the general conditions for the synthesis of phenoxy-substituted pyrimidines from this compound.

Computational Chemistry and Theoretical Studies of 2,6 Difluorophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of molecules. These methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and other characteristics.

Density Functional Theory (DFT) has become a widely used computational method for studying substituted phenols due to its balance of accuracy and computational cost. karazin.ua DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it efficient for systems with a moderate number of atoms. aps.orgcore.ac.uk For 2,6-Difluorophenol, DFT is employed to optimize the molecular geometry, predict vibrational frequencies for comparison with experimental infrared and Raman spectra, and analyze electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). karazin.ua Studies on similar fluorinated aromatic compounds have demonstrated that methods like B3LYP with basis sets such as 6-311++G(d,p) can accurately predict molecular structures and vibrational spectra. researchgate.net These calculations are crucial for understanding how the fluorine substituents influence the geometry and electronic distribution of the phenol (B47542) ring and the hydroxyl group.

Computational methods are frequently used to predict the thermochemical properties of molecules, which can be challenging to measure experimentally. nih.gov Techniques such as the Joback method, which is a group contribution method, and more advanced quantum chemical calculations can estimate properties like enthalpy of formation, Gibbs free energy of formation, and heat capacity. chemeo.com While high-level composite techniques can offer high accuracy (±2 kcal/mol), they can be computationally intensive for molecules larger than a few atoms. nih.gov For this compound, calculated thermochemical data provide valuable information for understanding its stability and reactivity. chemeo.comacs.org

Table 1: Predicted Thermochemical Properties of this compound

| Property | Symbol | Predicted Value | Unit | Calculation Method |

|---|---|---|---|---|

| Standard Gibbs free energy of formation | ΔfG° | -441.82 | kJ/mol | Joback |

| Enthalpy of formation at standard conditions (gas) | ΔfH°gas | -511.64 | kJ/mol | Joback |

| Enthalpy of fusion at standard conditions | ΔfusH° | 16.89 | kJ/mol | Joback |

| Enthalpy of vaporization at standard conditions | ΔvapH° | 43.27 | kJ/mol | Joback |

| Normal Boiling Point Temperature | Tboil | 447.50 | K | Joback |

Data sourced from Cheméo, using Joback and Crippen calculation methods. chemeo.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend beyond static quantum calculations to explore the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment.

The presence of the hydroxyl group and fluorine atoms in this compound allows for different rotational isomers, or conformers. Conformational analysis involves identifying the stable conformers and determining the energy barriers for conversion between them. cwu.edu For this compound, a key aspect is the orientation of the hydroxyl proton, which can be directed either towards one of the fluorine atoms (syn-conformer) or away from them (anti-conformer). Computational studies have investigated the intramolecular hydrogen bonding in fluorophenol derivatives, including this compound. acs.org These analyses, often performed using DFT or other quantum mechanical methods, calculate the relative energies of the conformers to determine which is more stable. The results indicate that the syn-conformer, stabilized by a weak intramolecular O-H···F hydrogen bond, is the global minimum energy structure.

Molecular dynamics (MD) simulations are a powerful tool for studying the interactions of a molecule with its surroundings, such as solvent molecules. mdpi.com These simulations model the movements of atoms over time based on a force field that describes the intermolecular and intramolecular forces. For this compound, MD simulations can be used to study how it interacts with solvents like water. rsc.org These studies provide insights into the structure of the solvation shell, the dynamics of solvent exchange, and the nature of hydrogen bonding between the phenol and solvent molecules. mdpi.comrsc.org Understanding solvation is critical as it significantly influences the molecule's properties and reactivity in solution. researchgate.net The inclusion of explicit polarization in simulations can further improve the accuracy of modeling solvation dynamics. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity using mathematical models. nih.govmdpi.com Computational approaches are central to QSAR, as they are used to calculate molecular descriptors that quantify various aspects of a molecule's structure and physicochemical properties.

For phenolic compounds, QSAR studies have been used to understand and predict their biological activities, such as enzyme inhibition. nih.gov In a typical computational SAR workflow for a molecule like this compound, the first step would be to determine its most stable or bioactive conformation. nih.gov From this conformation, various molecular descriptors are calculated, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). These descriptors are then used to build a QSAR model that relates them to a specific biological activity, such as the inhibition of cyclooxygenase (COX) or 5-lipoxygenase (LOX) enzymes, as has been done for structurally similar 2,6-di-tert-butylphenol (B90309) derivatives. nih.gov Such models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. mdpi.com

In Silico Prediction of Biological Activity

In silico prediction of biological activity is a crucial first step in assessing the therapeutic potential of a chemical compound. qima-lifesciences.com These computational methods utilize a compound's chemical structure to forecast its likely pharmacological effects, mechanisms of action, and potential toxicities. way2drug.comresearchgate.net By comparing the structure of a query molecule to a vast database of compounds with known biological activities, these tools can generate a spectrum of probable effects. zenodo.org

One widely used approach for this purpose is the Prediction of Activity Spectra for Substances (PASS) online tool. way2drug.comzenodo.org The PASS algorithm analyzes the structure-activity relationships of a large training set of over 250,000 biologically active compounds to predict a wide range of biological activities. zenodo.org The prediction results are presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi). way2drug.com This allows researchers to identify promising biological activities and prioritize compounds for further experimental testing. zenodo.org

For this compound, a hypothetical PASS prediction could reveal a range of potential biological activities based on its structural similarity to other known bioactive molecules. The presence of the phenol group and fluorine atoms would be key determinants in these predictions. Phenolic compounds are known to exhibit a wide array of biological effects, and the fluorine substituents can significantly modulate these properties.

Table 1: Hypothetical In Silico Biological Activity Spectrum for this compound

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Anti-inflammatory | > 0.7 | < 0.05 |

| Antibacterial | > 0.6 | < 0.1 |

| Antifungal | > 0.5 | < 0.15 |

| Antioxidant | > 0.8 | < 0.02 |

| Cytochrome P450 Inhibitor | > 0.4 | < 0.2 |

Note: This table is illustrative and based on the general activities of phenolic compounds. Actual predictions would require submission of the this compound structure to a predictive tool like PASS.

The interpretation of such a predictive spectrum would suggest that this compound has a high probability of exhibiting antioxidant and anti-inflammatory activities, which are common for phenolic structures. The predicted antibacterial and antifungal activities would also warrant further investigation. The potential for cytochrome P450 inhibition is a critical consideration in drug development, as it can influence the metabolism of other drugs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.mesciencepublishinggroup.com The fundamental principle of QSAR is that the biological activity of a molecule is directly related to its structural and physicochemical properties. fiveable.me By developing a robust QSAR model, it is possible to predict the activity of new, untested compounds, thereby guiding the design of more potent and selective molecules. mdpi.com

The development of a QSAR model involves several key steps:

Data Set Selection : A diverse set of compounds with known biological activities against a specific target is required.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with the biological activity. rsc.org

Model Validation : The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. ijsdr.org

Table 2: Key Molecular Descriptors Potentially Relevant for QSAR Studies of this compound

| Descriptor Type | Specific Descriptor | Potential Influence on Activity |

| Electronic | Hammett constants (σ) | The electron-withdrawing nature of fluorine atoms can influence the acidity of the phenolic hydroxyl group and its ability to form hydrogen bonds. |

| Steric | Molar Refractivity (MR) | The size of the fluorine atoms can affect the overall shape of the molecule and its fit into a biological target's binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | The lipophilicity of the molecule, influenced by the fluorine atoms, will affect its ability to cross cell membranes and interact with hydrophobic pockets in a protein. |

| Topological | Wiener Index | Describes the branching of the molecule, which can be related to its overall shape and flexibility. |

A hypothetical QSAR equation for a series of phenolic compounds might take the form:

Biological Activity = c1(LogP) + c2(σ) + c3*(MR) + constant

In this equation, the coefficients (c1, c2, c3) would be determined by the statistical analysis, indicating the relative importance of hydrophobicity, electronic effects, and steric properties in determining the biological activity. The inclusion of this compound in such a study would help to elucidate the specific contributions of ortho-fluorine substitution.

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). wikipedia.org This technique is instrumental in structure-based drug design, as it allows for the visualization and evaluation of the interactions between a small molecule and its biological target at an atomic level. nih.govazolifesciences.com The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity of the ligand-receptor complex. nih.gov

The molecular docking process generally involves two main components:

A search algorithm : This generates a large number of possible conformations and orientations of the ligand within the receptor's binding site.

A scoring function : This evaluates each of these poses and assigns a score that estimates the binding affinity. The lower the score, the more favorable the interaction.

For example, if this compound were to be docked into the active site of an enzyme, the phenolic hydroxyl group would likely act as a hydrogen bond donor or acceptor. The fluorine atoms, with their electronegativity, could participate in halogen bonding or other electrostatic interactions with the protein residues. The aromatic ring could engage in π-π stacking or hydrophobic interactions.

Table 3: Potential Molecular Interactions of this compound in a Protein Binding Site

| Interaction Type | Involving Group on this compound | Potential Interacting Protein Residue |

| Hydrogen Bonding | Hydroxyl group (-OH) | Aspartic Acid, Glutamic Acid, Serine, Threonine, Histidine |

| Halogen Bonding | Fluorine atoms (-F) | Backbone carbonyls, electron-rich side chains |

| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interactions | Phenyl ring | Leucine, Isoleucine, Valine, Alanine |

A molecular docking simulation would provide a binding score (e.g., in kcal/mol) and a visual representation of the most likely binding pose. This information is invaluable for understanding the mechanism of action and for guiding the design of more potent analogs. For instance, if the docking results indicated that a larger substituent at a particular position could form additional favorable interactions, medicinal chemists could synthesize and test such a derivative. The study of ortho-substituted phenols with tyrosinase has demonstrated the utility of molecular docking in discerning whether a molecule can act as a substrate for an enzyme. mdpi.com

Spectroscopic Characterization and Advanced Analytical Techniques for 2,6 Difluorophenol and Its Derivatives

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a cornerstone technique for the analysis of 2,6-Difluorophenol, providing information on its molecular weight and structural features through fragmentation analysis. When coupled with gas chromatography, it allows for the separation and sensitive detection of the compound from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the detection and quantification of volatile and semi-volatile organic compounds, including halogenated phenols like this compound. The technique combines the superior separation capabilities of gas chromatography with the sensitive and selective detection offered by mass spectrometry. In a typical GC-MS analysis, the sample is injected into the GC, where compounds are separated based on their boiling points and affinity for the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer's ion source.

For this compound, electron ionization (EI) is a common ionization method. In the EI source, high-energy electrons (typically 70 eV) bombard the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺•). The molecular ion of this compound has a nominal mass-to-charge ratio (m/z) of 130. The NIST Mass Spectrometry Data Center reports the mass spectrum for this compound, which shows the molecular ion peak at m/z 130 as the base peak (most intense). nist.gov This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. This fragmentation pattern serves as a chemical "fingerprint," allowing for definitive identification by matching it against spectral libraries like the NIST/EPA/NIH Mass Spectral Library. tno.nl

The inherent sensitivity of GC-MS, particularly when operating in selected ion monitoring (SIM) mode or when coupled with high-resolution mass spectrometers, makes it exceptionally well-suited for trace analysis. tno.nl

Table 1: Key Mass Fragments for this compound in EI-MS This table is generated based on data from the NIST Mass Spectrometry Data Center.

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 130 | Molecular Ion [C₆H₄F₂O]⁺• |

| 110 | Loss of HF |

| 102 | Loss of CO |

| 82 | Further fragmentation |

| Data sourced from NIST WebBook. nist.gov |

Chemical Ionization (CI) is a softer ionization technique compared to EI, resulting in less fragmentation and often a more abundant molecular ion, which is useful for confirming the molecular weight of an analyte. A specific application, Atmospheric Pressure Chemical Ionization (APCI), has been used to study the gas-phase ion-molecule reactions of a series of fluorinated phenols, including difluorophenol. acs.orgnih.gov

In a study using APCI with chloride (Cl⁻) as the reagent ion, fluorinated phenols were found to yield two types of product ions: [M·Cl]⁻ adducts through ion association and [M-H]⁻ ions through proton abstraction. acs.orgnih.gov The extent of proton abstraction was directly related to the acidity of the phenol (B47542), which increases with the number of fluorine substituents. acs.org

For difluorophenol, the research demonstrated that it primarily forms the adduct ion [M·Cl]⁻. acs.orgnih.gov Unlike the more acidic trifluorophenol, tetrafluorophenol, and pentafluorophenol, proton abstraction from the [M·Cl]⁻ adduct to form the [M-H]⁻ ion was not observed at any temperature studied (25 to 200 °C). acs.orgnih.gov This finding highlights how CI techniques can be used not only to identify a compound but also to probe its chemical properties, such as relative acidity. acs.org

Table 2: Ion Formation of Fluorinated Phenols in APCI-MS with Cl⁻ Reagent Ion This table summarizes findings from Eiceman et al. on the behavior of fluorophenols in APCI-MS.

| Compound | Acidity Trend | Predominant Ion Observed | Proton Abstraction ([M-H]⁻) |

| Monofluorophenol | Lowest | [M·Cl]⁻ | Not Observed |

| This compound | Low | [M·Cl]⁻ | Not Observed |

| Trifluorophenol | Intermediate | [M·Cl]⁻ and [M-H]⁻ | Observed |

| Tetrafluorophenol | High | [M-H]⁻ | Predominant Reaction |

| Pentafluorophenol | Highest | [M-H]⁻ | Predominant Reaction |

| Data sourced from the Journal of the American Society for Mass Spectrometry. acs.orgnih.gov |

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass of an ion with extremely high accuracy (typically to four or five decimal places). This allows for the determination of a molecule's elemental formula, a task that is impossible with nominal mass (low-resolution) instruments. The computed monoisotopic mass of this compound (C₆H₄F₂O) is 130.02302107 Da. nih.gov

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can distinguish between ions that have the same nominal mass but different elemental compositions. For example, an ion with the formula C₉H₁₄O (nominal mass 138) could be mistaken for an impurity in a low-resolution analysis of a related compound, but HRMS can easily differentiate them based on their exact masses. In the context of analyzing starting materials for pharmaceuticals, GC-HRMS systems like the Q Exactive GC Orbitrap are used for impurity profiling, where sub-ppm mass accuracy allows for the confident assignment of elemental compositions to unknown compounds. tno.nl Internal calibration using lock masses is a standard procedure in HRMS to ensure the highest level of mass accuracy during analysis. tno.nl

Table 3: Comparison of Nominal vs. Exact Mass for C₆H₄F₂O This table illustrates the principle of HRMS by comparing the exact mass of this compound with a potential isobaric interference.

| Elemental Formula | Nominal Mass (Da) | Exact Mass (Da) |

| C₆H₄F₂O (this compound) | 130 | 130.02302 |

| C₇H₆N₂O | 130 | 130.04801 |

| C₈H₁₈O | 130 | 130.13577 |

| Exact mass data sourced from PubChem. nih.gov |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For aromatic compounds like this compound, absorption in the UV region (typically 200-400 nm) is due to π → π* transitions of the electrons in the benzene (B151609) ring. The position (λₘₐₓ) and intensity of these absorption bands are sensitive to the substituents on the ring.

While specific spectral data for this compound is not detailed in the searched literature, data for the structurally similar 2,6-Dichlorophenol (B41786) can provide an illustrative comparison. In a 0.1 N sodium hydroxide (B78521) solution, 2,6-Dichlorophenol exhibits absorption maxima at 238 nm and 301 nm. nih.gov Another study reports absorbance peaks for 2,6-Dichlorophenol at 205 nm, 278 nm, and 285 nm. acs.org It is expected that this compound would also show characteristic absorption bands in this region, with the exact wavelengths influenced by the electronic effects of the fluorine atoms and the solvent used.

Electron Diffraction Studies for Molecular Structure Determination

Gas-phase electron diffraction is a powerful technique for determining the precise geometric structure of molecules, including bond lengths, bond angles, and conformational information. The molecular structure of this compound has been determined using this method, providing key insights into the influence of the two ortho-fluorine atoms. researchgate.net

The study by Vajda and Hargittai revealed a molecular geometry consistent with the formation of a weak intramolecular hydrogen bond between the hydroxyl proton and an adjacent fluorine atom. researchgate.net This is evidenced by a nearest H···F interaction distance of 2.05 ± 0.08 Å, which is significantly shorter than the sum of the van der Waals radii (2.55 Å). Further evidence comes from the C-O-H bond angle, which was found to be 96.7 ± 4.3°, a value smaller than that observed in phenol itself. acs.org This puckering of the angle suggests the hydroxyl group is drawn toward the fluorine atom. The study reported precise values for key bond lengths within the molecule. researchgate.net

Table 4: Selected Molecular Geometry Parameters of this compound from Gas-Phase Electron Diffraction This table presents key structural data determined from electron diffraction studies.

| Parameter | Description | Value (r₉) |

| C-F | Mean Carbon-Fluorine bond length | 1.352 ± 0.017 Å |

| C-O | Carbon-Oxygen bond length | 1.362 ± 0.036 Å |

| ∠C-O-H | Carbon-Oxygen-Hydrogen bond angle | 96.7 ± 4.3° |

| H···F | Intramolecular Hydrogen-Fluorine distance | 2.05 ± 0.08 Å |

| Data sourced from Vajda, E., & Hargittai, I. (1993), J. Phys. Chem. researchgate.netacs.org |

Applications and Material Science Research Involving 2,6 Difluorophenol

Polymer Chemistry and Materials Synthesis

In the realm of material science, 2,6-difluorophenol serves as a key monomer for creating polymers with desirable characteristics, such as high thermal stability and chemical resistance, which are sought after in the electronics, automotive, and aerospace industries. cognitivemarketresearch.comchemimpex.com

Poly(2,6-difluoro-1,4-phenylene oxide) Synthesis and Properties

A significant application of this compound is in the synthesis of poly(2,6-difluoro-1,4-phenylene oxide), often abbreviated as F₂PPO. High molecular weight F₂PPO has been successfully synthesized via copper-catalyzed oxidative polymerization of this compound. acs.org This method represents an advancement, as the high oxidation potential of fluorophenols, due to the electron-withdrawing nature of fluorine, had previously hindered their oxidative coupling. acs.org The polymerization can also be achieved using an Fe-N,N′-bis(salicylidene)ethylenediamine (salen) complex as a catalyst. sigmaaldrich.comchemicalbook.com

The resulting F₂PPO is a completely aromatic polymer with a linear structure. acs.org The introduction of fluorine substituents directly onto the phenylene oxide chain was anticipated to yield a material with both high thermal stability and low crystallinity. acs.org Research findings confirm these expectations. Thermogravimetric analysis (TGA) shows that F₂PPO possesses enhanced thermal stability compared to its well-known counterpart, poly(2,6-dimethylphenylene oxide) (PPO). acs.org This increased stability is attributed to the strength of the carbon-fluorine (C-F) bond compared to the aliphatic carbon-hydrogen (C-H) bond in the methyl groups of PPO. acs.org

Differential scanning calorimetry (DSC) reveals that F₂PPO has a glass transition temperature (Tg) of 165 °C and a melting temperature (Tm) of 315 °C. acs.org These properties are comparable to those of poly(2,6-dimethylphenylene oxide), which is known for its excellent processability and mechanical strength. acs.org

Table 1: Comparison of Thermal Properties

| Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Key Structural Difference |

| Poly(2,6-difluoro-1,4-phenylene oxide) | 165 °C acs.org | 315 °C acs.org | Fluorine substituents |

| Poly(2,6-dimethylphenylene oxide) | 205-220 °C acs.org | 267 °C acs.org | Methyl substituents |

Development of Fluorinated Polymers

This compound is a foundational monomer for a variety of fluorinated polymers. cognitivemarketresearch.comchemimpex.com The incorporation of fluorine into polymers can significantly enhance properties such as thermal stability, chemical resistance, and dielectric performance. tandfonline.compolysciences.com The synthesis of F₂PPO is a prime example, but the utility of this compound extends to the creation of other advanced materials. It serves as a building block for high-performance polyphenylene oxides and other fluorinated resins that are critical in demanding industrial applications. cognitivemarketresearch.comchemimpex.com The development of such polymers is an active area of research, driven by the need for materials that can perform under harsh conditions where conventional polymers may fail.

Pharmaceutical and Medicinal Chemistry

In medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely used tactic to modulate physicochemical properties. This compound has emerged as a particularly useful structural motif in this context. cognitivemarketresearch.comtandfonline.com

This compound as a Bioisostere of Carboxylic Acids

A key application of the this compound moiety is its use as a bioisostere for carboxylic acids. nih.govacs.orgpharmaffiliates.com Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The electron-withdrawing fluorine atoms significantly increase the acidity of the phenolic proton. acs.org The pKₐ of this compound is approximately 7.1, which is much lower than that of unsubstituted phenol (B47542) (pKa ≈ 9.8) and falls within the range of many carboxylic acids. acs.orgnih.gov

This enhanced acidity means that at physiological pH, a significant portion of the this compound group exists in its ionized phenolate (B1203915) form. tandfonline.comacs.org This ionized state, along with the fluorine atoms' ability to participate in hydrogen bonding, allows it to mimic the structure and charge of a carboxylate ion. acs.org A crucial advantage of this substitution is the increased lipophilicity; replacing a polar carboxylic acid with the more lipophilic this compound group can enhance a drug candidate's ability to cross lipid membranes. tandfonline.comacs.org

Analogues of γ-Aminobutyric Acid (GABA)

To test the viability of this compound as a carboxylic acid mimic, researchers have synthesized analogues of the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA). nih.govacs.orgacs.org Specifically, 3-(aminomethyl)-2,6-difluorophenol (B13155500) and 4-(aminomethyl)-2,6-difluorophenol (B12094816) were created as potential bioisosteric analogues of GABA. nih.govacs.org

These compounds were evaluated as substrates and inhibitors of GABA aminotransferase (GABA-AT), a key enzyme responsible for GABA degradation. acs.org The studies, conducted with pig brain GABA-AT, showed that both analogues were very poor substrates for the enzyme. nih.govacs.org However, both compounds acted as competitive inhibitors of the enzyme, indicating that they could bind to the active site. tandfonline.comacs.org The inhibition constants (Kᵢ) were found to be comparable to the Michaelis-Menten constant (Kₘ) for GABA itself, suggesting a similar binding affinity. acs.org These results support the hypothesis that the this compound moiety can effectively mimic the carboxylic acid group of GABA in its interaction with GABA-AT. acs.orgacs.org

Table 2: Inhibition of GABA Aminotransferase by GABA Analogues

| Compound | Role | Inhibition Constant (Kᵢ) |

| γ-Aminobutyric Acid (GABA) | Natural Substrate | Kₘ = 2.5 mM acs.org |

| 3-(Aminomethyl)-2,6-difluorophenol | Competitive Inhibitor | 6.3 ± 0.2 mM acs.org |

| 4-(Aminomethyl)-2,6-difluorophenol | Competitive Inhibitor | 11 ± 1 mM acs.org |

Implications for Blood-Brain Barrier Penetration

A significant challenge in developing drugs for central nervous system (CNS) disorders is ensuring the molecule can cross the highly selective blood-brain barrier (BBB). researchgate.net Small, polar molecules like GABA cannot effectively penetrate the BBB, limiting their therapeutic use as anticonvulsants. tandfonline.comacs.org

Role in Drug Discovery and Development

This compound serves as a versatile and crucial building block in the field of medicinal chemistry and drug discovery. chemimpex.comchemshuttle.com Its unique chemical structure, characterized by two fluorine atoms flanking a hydroxyl group on a benzene (B151609) ring, imparts advantageous properties that are leveraged in the design of novel therapeutic agents. chemimpex.com The compound is a key intermediate in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, analgesics, and central nervous system (CNS) medications. chemimpex.comcognitivemarketresearch.com

A significant application of this compound in drug design is its function as a bioisostere for carboxylic acids. tandfonline.com Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the phenolic hydroxyl group to 7.12, compared to 9.81 for unsubstituted phenol. tandfonline.com This increased acidity means that at physiological pH, the this compound moiety can exist in its ionized, phenolate form, allowing it to mimic the carboxylate anion of a carboxylic acid. acs.org This substitution is particularly valuable because the this compound group is more lipophilic (fat-soluble) than a carboxylic acid group. acs.org This increased lipophilicity can enhance a drug candidate's ability to cross biological membranes, such as the blood-brain barrier, which is a critical factor in the development of drugs targeting the CNS. tandfonline.comacs.org

Research has also explored the use of this compound as a precursor in the synthesis of isoxazolone-based inhibitors that target tumor necrosis factor-alpha (TNF-α). innospk.com TNF-α is a cytokine involved in systemic inflammation, and its overproduction is associated with a range of autoimmune diseases. innospk.com By serving as a foundational component for these inhibitors, this compound plays a role in the development of potential treatments for such inflammatory conditions. innospk.com The incorporation of fluorine atoms from the this compound precursor can enhance the stability and reactivity of the final compound, making it a valuable starting material for complex organic syntheses in pharmaceutical research. innospk.com

Table 1: Roles of this compound in Pharmaceutical Research

| Application Area | Role of this compound | Therapeutic Target/Field | Reference(s) |

|---|---|---|---|

| Bioisosterism | Acts as a lipophilic bioisostere for carboxylic acids. | Central Nervous System (CNS) drugs | tandfonline.comacs.org |

| Intermediate | Key building block for complex molecules. | Anti-inflammatory drugs, Analgesics | chemimpex.comcognitivemarketresearch.com |

Antifungal Agents Derived from this compound

The structural features of this compound make it a valuable scaffold for the development of novel antifungal agents. The presence of fluorine atoms in an aromatic system is a well-known strategy in medicinal chemistry to enhance biological activity. Research has demonstrated that derivatives incorporating the difluorophenolic moiety can exhibit significant antifungal properties.

In one study, researchers synthesized two new pyridine (B92270) Schiff bases to investigate the impact of fluorine substitution on antifungal efficacy. frontiersin.orgnih.gov The compounds were (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (F1), derived from a 3,5-difluoro-2-hydroxy-benzaldehyde precursor, and (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol (F2), which had only a single fluorine substitution. frontiersin.org When tested against yeasts, only the F1 compound, containing the difluoro-substituted phenolic ring, exerted a clear antifungal effect. frontiersin.orgnih.gov This finding underscores that the specific substitution pattern on the phenolic ring, in this case, the 4,6-difluoro arrangement, can be critical for modulating the biological properties of Schiff bases. frontiersin.org The study highlighted that the nitrogen in the pyridine ring is primarily responsible for the antifungal effect, but the phenolic ring's substituents play a key role in modulating this bioactivity. frontiersin.orgnih.gov

Furthermore, the study addressed a common challenge in drug development: the poor aqueous solubility of active compounds. The researchers incorporated both the F1 and F2 compounds into an epichlorohydrin-β-cyclodextrin polymer. This inclusion not only improved the solubility of the Schiff bases in aqueous media but also enhanced their antifungal activity. frontiersin.orgnih.gov This suggests that suitable formulation strategies can unlock the antimicrobial potential of compounds that might otherwise be hindered by poor solubility. frontiersin.org

Table 2: Antifungal Activity of this compound Derived Schiff Base

| Compound | Structure Description | Antifungal Activity | Reference(s) |

|---|---|---|---|

| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (F1) | Pyridine Schiff base with a 4,6-difluoro substituted phenolic ring. | Exhibited clear antifungal activity against yeasts. | frontiersin.orgnih.gov |

Development of Novel Anticonvulsant Drugs

The unique properties of this compound have been instrumental in the rational design of novel anticonvulsant drugs. A key strategy involves using the this compound moiety to create mimics of the neurotransmitter γ-aminobutyric acid (GABA). tandfonline.comresearchgate.net GABA is the primary inhibitory neurotransmitter in the brain, and reduced levels can lead to convulsions. tandfonline.com However, GABA itself is not an effective anticonvulsant drug because its polar nature prevents it from efficiently crossing the blood-brain barrier. tandfonline.com

To overcome this limitation, researchers have synthesized GABA analogues using this compound as a lipophilic bioisostere of GABA's carboxylic acid group. tandfonline.comacs.org The pKa of this compound is 7.12, which is close to the physiological pH and allows it to mimic the ionized carboxylate group of GABA at the active site of enzymes. tandfonline.comresearchgate.net This bioisosteric replacement is intended to create a molecule that retains the necessary structural features to interact with GABA-related targets in the brain while having increased lipophilicity to facilitate passage across the blood-brain barrier. tandfonline.com

Specifically, two analogues, 3-(aminomethyl)-2,6-difluorophenol and 4-(aminomethyl)-2,6-difluorophenol, were synthesized and evaluated as potential GABA mimics. acs.org These compounds were tested for their interaction with GABA aminotransferase (GABA-AT), the enzyme responsible for the metabolic breakdown of GABA. tandfonline.com While the synthesized analogues proved to be poor substrates for GABA-AT, they acted as competitive inhibitors of the enzyme. tandfonline.comacs.org By inhibiting GABA-AT, these compounds could potentially increase the concentration of GABA in the brain, thereby enhancing inhibitory neurotransmission and producing an anticonvulsant effect. These findings suggest that using the this compound scaffold is a promising approach for the development of new anticonvulsant drugs. tandfonline.com

Table 3: GABA Analogues Derived from this compound and Their Activity

| Compound | Description | Activity on GABA Aminotransferase (GABA-AT) | Potential Therapeutic Use | Reference(s) |

|---|---|---|---|---|

| 3-(Aminomethyl)-2,6-difluorophenol | GABA analogue with this compound as a carboxylic acid bioisostere. | Poor substrate, Competitive inhibitor. | Anticonvulsant | tandfonline.comacs.org |

Agrochemicals and Related Applications

Its role is primarily as a starting material for creating more complex active ingredients for crop protection. chemimpex.com The presence of the difluorinated phenyl ring can confer desirable properties to the final product, such as increased biological activity against target pests or weeds and improved resistance to environmental degradation. Research and development in the agrochemical sector are continuously exploring fluorinated phenols like this compound for novel reactions and materials. cognitivemarketresearch.com While specific commercial agrochemicals derived directly from this compound are not extensively documented in the provided sources, its application in creating proprietary compounds for pest control and crop protection is an active area of industrial research. chemimpex.comcognitivemarketresearch.com

Electronic and Optoelectronic Materials